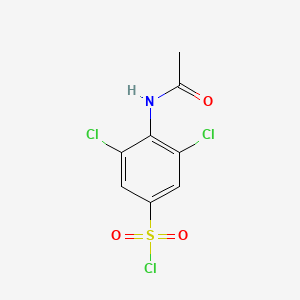

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

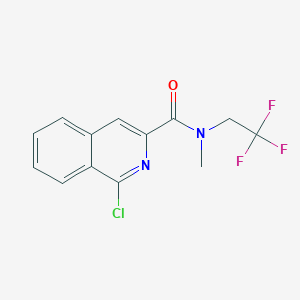

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S . It is used in various applications, including as an intermediate in chemical reactions .

Molecular Structure Analysis

The molecular weight of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is 302.56 . Its molecular structure can be represented by the formula C8H6Cl3NO3S .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride are not fully detailed in the available sources. It is known that its molecular weight is 302.56 .Scientific Research Applications

Application in Organic Chemistry

Field

Summary of the Application

Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .

Methods of Application or Experimental Procedures

In a recent study, a continuous flow protocol was developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Results or Outcomes

The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields. The successful operation within a continuous flow environment enabled exquisite control over the reaction parameters, and improved the inherent safety of the process by circumventing thermal runaway .

Application in Antibiotics Synthesis

Field

Summary of the Application

Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the synthesis of sulfanilamide, a potent antibiotic .

Methods of Application or Experimental Procedures

The total synthesis of sulfanilamide from benzene can be carried out in six steps using reactions that are very familiar to intermediate level organic chemists. This synthesis demonstrates the use of protecting group chemistry, and taking advantage of steric and electronic directing effects (in electrophilic aromatic substitution) and differing rates of hydrolysis to optimize the yield of the desired product .

Results or Outcomes

The discovery of sulfanilamide triggered a flurry of research on structural derivatives of sulfanilamide which resulted in the development of a family of highly successful antibiotics that have saved millions of lives .

Application in Dye Manufacturing

Field

Summary of the Application

Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the manufacturing of dyes .

Methods of Application or Experimental Procedures

The process involves the reaction of sulfonyl chlorides with aromatic compounds to produce azo dyes. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a coupling component, such as aniline .

Results or Outcomes

The resulting azo dyes are widely used in the textile industry due to their bright colors and high stability .

Application in Drug Discovery

Field

Summary of the Application

Sulfonyl chlorides, such as 4-Acetamidobenzenesulfonyl chloride, have been used in the synthesis of various drugs .

Methods of Application or Experimental Procedures

The process involves the reaction of sulfonyl chlorides with amines or alcohols to produce sulfonamides or sulfonate esters, respectively. These compounds are then further modified to produce the desired drug .

Results or Outcomes

This method has been used to synthesize a wide range of drugs, including antibiotics, antidiabetic drugs, and anticancer drugs .

Future Directions

properties

IUPAC Name |

4-acetamido-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO3S/c1-4(13)12-8-6(9)2-5(3-7(8)10)16(11,14)15/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZVQCGXVMIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B2805586.png)

![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)

![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)

![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)

![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)